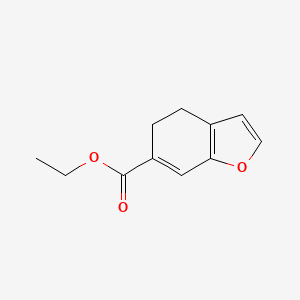

Ethyl 4,5-dihydrobenzofuran-6-carboxylate

Description

Overview of Benzofuran (B130515) and Dihydrobenzofuran Chemistry: Historical Development and Structural Features

The chemistry of benzofurans, heterocyclic compounds featuring a benzene (B151609) ring fused to a furan (B31954) ring, has been a subject of scientific inquiry for over a century, with the first synthesis reported in the early 20th century. numberanalytics.comacs.org The benzofuran nucleus is a planar, heteroaromatic 10π electron system that is a common structural motif in a vast number of natural products and synthetic compounds with significant biological activities. numberanalytics.comchemicalbook.comscienceopen.com This structural framework is found in natural medicines and has been leveraged in the development of numerous pharmaceuticals. acs.orgchemicalbook.com

Dihydrobenzofurans, specifically 2,3-dihydrobenzofuran (B1216630), represent a reduced form of the benzofuran scaffold where the furan ring is saturated. nih.govnih.gov This saturation breaks the planarity and aromaticity of the furan portion, resulting in a unique three-dimensional structure composed of an aryl ring fused to a dihydrofuran ring. nih.gov This distinct structural feature makes dihydrobenzofurans ideal and versatile candidates for the development of novel pharmaceutical agents and complex organic frameworks. nih.govresearchgate.net The synthesis of these scaffolds has evolved significantly, with modern methods often employing transition metal-catalyzed reactions to construct the heterocyclic core with high efficiency and selectivity. nih.govrsc.org

Significance of Dihydrobenzofuran Scaffolds in Modern Organic Synthesis

Dihydrobenzofuran scaffolds are recognized as privileged structures in medicinal chemistry and pivotal building blocks in organic synthesis. nih.govresearchgate.net Their prevalence in a wide array of biologically active natural products, such as (+)-decursivine and fomannoxin, underscores their pharmaceutical importance. nih.govorganic-chemistry.org Synthetic compounds incorporating the dihydrobenzofuran core have demonstrated a broad spectrum of therapeutic activities, including antiviral, anti-inflammatory, and antimitotic properties. acs.org

The synthetic community has developed a diverse toolbox for constructing the dihydrobenzofuran nucleus. Transition metal catalysis is at the forefront of these methodologies, with palladium-catalyzed reactions being particularly prominent. nih.gov Techniques such as Heck coupling, C-H activation, and annulation reactions have been refined to allow for the enantioselective synthesis of chiral dihydrobenzofurans. nih.govorganic-chemistry.org Beyond palladium, catalysts based on rhodium, iridium, nickel, and copper have also been successfully employed to forge the dihydrobenzofuran framework. nih.gov Furthermore, transition-metal-free approaches, including acid or base-catalyzed cyclizations and organocatalytic annulations, are emerging as powerful alternatives. nih.gov The strategic importance of these scaffolds lies in their ability to serve as rigid templates from which molecular complexity and diversity can be generated. researchgate.netacs.org

Role of Ethyl 4,5-dihydrobenzofuran-6-carboxylate within the Dihydrobenzofuran Family

This compound is a specific, functionalized member of the dihydrobenzofuran family. Its structure contains the core 4,5-dihydrobenzofuran skeleton, which is less common than the 2,3-dihydro isomer, and is further substituted with an ethyl carboxylate group at the 6-position of the benzene ring. This ester functionality provides a reactive handle for subsequent chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.

This compound serves primarily as a specialized building block or intermediate in multi-step organic synthesis. The dihydrofuran portion of the molecule can potentially undergo various reactions, including dehydrogenation to form the corresponding aromatic benzofuran, or ring-opening reactions under specific conditions. The strategic placement of the ester group allows for its use in the construction of more complex molecules, where the dihydrobenzofuran unit acts as a core scaffold to which other functionalities can be appended.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1935148-18-7 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CO2)CC1 |

| InChI Key | GMCVMEBCFFLTFU-UHFFFAOYSA-N |

| Purity | ≥95.0% |

Data sourced from Fluorochem fluorochem.co.uk

Current Research Landscape and Outstanding Challenges Related to this compound

The current research landscape for this compound itself is notably sparse, with limited appearances in peer-reviewed literature. Research in the broader field of dihydrobenzofurans is vibrant, focusing heavily on the synthesis and application of the more common 2,3-dihydrobenzofuran isomers. nih.govnih.gov

A significant challenge, therefore, is the development of efficient and regioselective synthetic routes to 4,5-dihydrobenzofuran derivatives like the title compound. De novo synthesis strategies that build the aromatic ring onto a pre-existing furan or dihydrofuran precursor represent a potential but challenging avenue. nih.gov Key outstanding challenges in the field that are applicable to this compound include:

Selective Synthesis: Developing catalytic systems that can selectively produce the 4,5-dihydro isomer over other potential products.

Functionalization: Exploring methods to further functionalize the dihydrofuran ring of this specific scaffold without inducing aromatization or decomposition.

Application Gap: The lack of studies utilizing this compound as a building block indicates a significant gap in its explored chemical space and potential applications. Bridging this gap requires both the development of a reliable synthetic supply and creative applications in target-oriented synthesis.

Research Objectives and Scope of the Academic Investigation

The primary objective of this investigation is to address the knowledge gap surrounding this compound. The research aims to establish a foundational understanding of this specific heterocyclic compound by pursuing the following goals:

Synthetic Route Development: To design and optimize a novel, efficient, and scalable synthetic pathway for the preparation of this compound, focusing on regiochemical control and yield.

Chemical Reactivity Profiling: To systematically investigate the chemical reactivity of the title compound, exploring transformations at the ethyl ester functionality and reactions involving the dihydrobenzofuran core.

Exploration as a Synthetic Intermediate: To demonstrate the utility of this compound as a versatile intermediate in the synthesis of more complex molecular architectures, potentially targeting novel scaffolds with potential biological relevance.

The scope of this work is confined to the synthesis, characterization, and reactivity studies of the title compound. The investigation will focus exclusively on the fundamental organic chemistry and synthetic utility, providing a basis for future explorations in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,5-dihydro-1-benzofuran-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-13-11(12)9-4-3-8-5-6-14-10(8)7-9/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCVMEBCFFLTFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CC1)C=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4,5 Dihydrobenzofuran 6 Carboxylate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Ethyl 4,5-dihydrobenzofuran-6-carboxylate reveals key bond disconnections that suggest logical precursor molecules. The primary disconnection of the dihydrobenzofuran ring system points towards a substituted cyclohexane-1,3-dione and a propiolate derivative as potential starting materials. This approach simplifies the complex bicyclic structure into more readily available acyclic or monocyclic precursors. Specifically, the furan (B31954) ring can be envisioned as being formed from the reaction of an enolizable dicarbonyl compound with an electrophilic three-carbon unit. This strategy forms the basis for several of the classical synthetic routes discussed below.

Classical Synthetic Routes to 4,5-Dihydrobenzofuran Systems

Traditional methods for the construction of the 4,5-dihydrobenzofuran skeleton have laid the groundwork for the synthesis of its derivatives. These routes often rely on robust and well-established chemical transformations.

Cyclization Reactions from Precursors

One of the foundational methods for synthesizing the dihydrobenzofuran core involves the cyclization of appropriately substituted precursors. A common strategy involves the reaction of a cyclic 1,3-dione with an α,β-unsaturated carbonyl compound or its equivalent. For the synthesis of this compound, a key precursor is a suitably substituted 1,3-cyclohexanedione (B196179) which can undergo a Michael addition with an ethyl propiolate, followed by an intramolecular cyclization and dehydration to furnish the target dihydrobenzofuran ring system.

Another classical approach involves the reaction of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate. This method, while more commonly applied to the synthesis of fully aromatic benzofurans, can be adapted for dihydrobenzofurans by starting with a partially saturated phenolic precursor. The reaction proceeds via an initial O-alkylation of the phenol (B47542) with ethyl bromoacetate, followed by an intramolecular cyclization reaction.

Multi-step Total Synthesis Approaches to the Core Scaffold

The construction of the this compound scaffold can also be achieved through multi-step total synthesis. These routes offer greater control over the stereochemistry and substitution pattern of the final product. A typical multi-step approach might begin with a readily available starting material, such as a substituted cyclohexene (B86901), which can be functionalized through a series of reactions including epoxidation, dihydroxylation, and subsequent cyclization to form the dihydrofuran ring. The carboxylate group can be introduced at a later stage through various methods such as carbonylation or oxidation of a suitable precursor.

Modern and Catalytic Approaches for Dihydrobenzofuran Formation

Contemporary organic synthesis has seen the emergence of powerful catalytic methods that provide efficient and selective access to complex molecules like this compound. These modern techniques often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Silver Catalysis)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. rsc.org Palladium, copper, and silver catalysts are particularly effective in promoting the formation of the dihydrobenzofuran ring system. rsc.org

Palladium-catalyzed reactions, such as intramolecular Heck reactions or C-H activation/cyclization cascades, provide powerful tools for constructing the dihydrobenzofuran core. nih.govnih.govmdpi.comacs.orgthieme-connect.deorganic-chemistry.orgresearchgate.net For instance, a suitably substituted o-alkenylphenol can undergo a palladium-catalyzed intramolecular cyclization to yield the desired dihydrobenzofuran.

Copper-catalyzed methods often involve the coupling of phenols with various partners, followed by cyclization. acs.orgnih.govnih.govrsc.org These reactions can proceed through various mechanisms, including oxidative coupling and intramolecular C-O bond formation.

Silver-catalyzed reactions have also been employed for the synthesis of dihydrobenzofurans, often promoting unique cyclization pathways. northeastern.edunih.govlookchem.com

Below is a table summarizing representative transition metal-catalyzed syntheses of dihydrobenzofuran derivatives.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)₂ | 2-Allylphenol and Aryl Triflate | 2,3-Disubstituted Dihydrobenzofuran | Good | nih.gov |

| CuI | o-Halophenol and Terminal Alkyne | 2-Substituted Benzofuran (B130515) | Good | nih.gov |

| Ag₂O | Methyl p-coumarate | Dihydrobenzofuran neolignan | 45 | rsc.org |

Organocatalytic and Biocatalytic Strategies

In addition to metal-based catalysts, organocatalytic and biocatalytic approaches have emerged as powerful alternatives for the synthesis of dihydrobenzofurans. nih.govresearchgate.netrsc.orgnii.ac.jp

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.govresearchgate.netnii.ac.jp For the synthesis of dihydrobenzofurans, organocatalysts can promote cascade reactions, such as Michael addition-cyclization sequences, to construct the heterocyclic ring with high stereoselectivity. nih.gov

Biocatalysis , the use of enzymes or whole microorganisms to perform chemical transformations, offers a green and highly selective approach to dihydrobenzofuran synthesis. rochester.edu Engineered enzymes can be designed to catalyze specific cyclization reactions, often with excellent enantioselectivity. rochester.edu

The table below provides an overview of these modern catalytic approaches.

| Catalyst Type | Catalyst Example | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Organocatalyst | Chiral Thiourea | Michael Addition-Cyclization | trans-2,3-Dihydrobenzofuran | High | nii.ac.jp |

| Biocatalyst | Engineered Myoglobin | Cyclopropanation | Tricyclic Dihydrobenzofuran | >99% | rochester.edu |

Photochemical and Visible Light-Mediated Syntheses

The use of light to drive chemical reactions offers a green and efficient alternative to traditional thermal methods. Visible-light photocatalysis, in particular, has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions.

Recent studies have demonstrated the synthesis of dihydrobenzofuran derivatives through visible-light-mediated pathways. For instance, a metal-free approach involves the [4+1] annulation of p-quinone methides with α-aryl diazoacetates catalyzed by TfOH, which can be initiated by visible light. nih.gov Another strategy employs the visible-light-induced cyclization of 2-vinyloxy arylalkynes with thiosulfonates to produce thio-substituted dibenzofuran (B1670420) derivatives, showcasing a novel reaction pathway for constructing polycyclic oxygen heterocycles. researchgate.net

Furthermore, a photocatalytic method for the synthesis of C3-substituted dihydrobenzofurans has been developed involving the reaction of p-benzoquinones with alkenes. nih.gov This process utilizes a Lewis acid and a Lewis base as catalysts and is initiated by an LED light source. nih.gov The mechanism involves the photoexcitation of p-benzoquinone, followed by a series of steps including radical addition and a Paterno–Büchi reaction. nih.gov Additionally, visible-light-induced homolysis of the C-Br bond in bromomalonates triggered by 1,6-enynes provides a transition-metal- and photocatalyst-free method for synthesizing carbonylated and hydroxylated benzofurans. acs.orgresearchgate.net The synthesis of 2,3-dihydrobenzofuran (B1216630) chalcogenides from 2-allylphenols has also been achieved using visible light with a simple I2/SnCl2 promoter system. mdpi.com

Multi-Component Reactions (MCRs) and Domino Processes

Multi-component reactions (MCRs) and domino (or cascade) processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby reducing waste and saving time and resources.

Domino reactions have been successfully employed for the synthesis of dihydrobenzofuran derivatives. A phosphine-catalyzed domino reaction between salicyl N-thiophosphinyl imines and allylic carbonates has been developed to produce highly substituted trans-2,3-dihydrobenzofurans with high diastereoselectivity. acs.org In this process, the allylic carbonate acts as a 1,1-dipolar synthon. acs.org Another example is the bidirectional diastereo- and enantio-selective organocatalyzed domino reaction between dihydroxylated aromatics and chloronitroalkenes, which has been used to synthesize enantioenriched bis-dihydrobenzofuran precursors. rsc.org

Palladium-catalyzed domino reactions have also been utilized. For instance, a two-stage domino strategy starting from propargyl ethers of 2-halo phenol derivatives has been used to synthesize tetracyclic dibenzofuran derivatives. The first stage involves a Pd(0)-catalyzed domino intramolecular carbopalladation/Suzuki coupling to form 3-methylene-2,3-dihydrobenzofuran (B12527950) derivatives. acs.org

While specific MCRs leading directly to this compound are not prominently reported, the principles of these efficient synthetic strategies are applicable to the construction of its core structure. The development of novel MCRs and domino reactions remains an active area of research with the potential for streamlined synthesis of this important class of compounds.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic methodologies. In the context of this compound synthesis, this involves the use of solvent-free conditions, renewable resources, and energy-efficient techniques like microwave and ultrasound irradiation.

Solvent-Free Conditions and Renewable Resources

Conducting reactions under solvent-free conditions minimizes the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging. A solvent-free grinding protocol has been reported for the synthesis of dihydrobenzofuran spirooxindole scaffolds from α-chlorooxindoles and salicylaldehyde (B1680747) in the presence of potassium hydroxide (B78521). nih.gov This method proceeds via a [4+1] cyclization and offers good to excellent yields and high diastereoselectivities. nih.gov

The use of renewable resources as starting materials is another key aspect of green chemistry. Furans, which can be derived from agricultural and wood-processing waste, can serve as precursors for the synthesis of benzofurans. technologynetworks.com This approach provides a sustainable pathway to the core benzofuran structure, which can then be further modified to produce dihydrobenzofuran derivatives. technologynetworks.com

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction rates, improve yields, and enhance selectivity.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of various dihydrobenzofuran derivatives. For example, a microwave-assisted, acid-catalyzed aldol (B89426) condensation has been used to generate chalcone (B49325) intermediates, which are then converted to 3-amino-2,3-dihydrobenzofurans. nih.gov The final step, an intramolecular nucleophilic aromatic substitution, is also facilitated by microwave irradiation. nih.gov The synthesis of benzofuran-3(2H)-ones has also been achieved under microwave conditions, providing a rapid and facile route to these important dihydrobenzofuranones in moderate yields. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. This technique has been used for the stereoselective synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcones from 2,3-dihydrobenzofuran-5-carbaldehyde and aromatic ketones under neat conditions. semanticscholar.orgscielo.org.za This method offers high yields, short reaction times, and a simple work-up procedure. semanticscholar.orgscielo.org.za Additionally, a one-pot synthesis of 2-substituted benzofurans has been developed using ultrasound irradiation for sequential C-C coupling, C-Si bond cleavage, and tandem C-C/C-O bond-forming reactions. nih.gov

These green chemistry approaches offer significant advantages over traditional synthetic methods, making the synthesis of this compound and its analogs more environmentally benign and efficient.

Optimization of Reaction Conditions, Yields, and Purity Profiles

The optimization of reaction conditions is a critical step in developing any synthetic methodology to ensure high yields, purity, and efficiency. For the synthesis of dihydrobenzofuran derivatives, various parameters such as the choice of oxidant, solvent, reaction time, and temperature have been systematically studied.

A notable example is the optimization of the silver(I)-promoted oxidative coupling of methyl p-coumarate and methyl ferulate to produce dihydrobenzofuran neolignans. scielo.brchemrxiv.orgscielo.brchemrxiv.org In this study, different silver(I) reagents were evaluated, with silver(I) oxide (0.5 equivalents) being identified as the most efficient oxidant. scielo.brchemrxiv.org The choice of solvent was also found to be crucial, with acetonitrile (B52724) providing the best balance between conversion and selectivity, in addition to being a "greener" alternative to commonly used solvents like dichloromethane (B109758) and benzene (B151609). scielo.brchemrxiv.org

The reaction time was significantly reduced from 20 hours to 4 hours under the optimized conditions without a substantial impact on the conversion and selectivity. scielo.brchemrxiv.org The table below summarizes the effect of different oxidants on the conversion and selectivity of the reaction.

Table 1: Optimization of Oxidant for Dihydrobenzofuran Synthesis

| Oxidant (1 equiv Ag⁺) | Substrate | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Ag₂O | Methyl p-coumarate | 65 | 54 |

| Ag₂O | Methyl ferulate | 70 | 60 |

| AgOAc | Methyl p-coumarate | 45 | 33 |

| AgOAc | Methyl ferulate | 50 | 40 |

| Ag₂CO₃ | Methyl p-coumarate | 30 | 25 |

| Ag₂CO₃ | Methyl ferulate | 35 | 30 |

| AgNO₃ | Methyl p-coumarate | 10 | 5 |

| AgNO₃ | Methyl ferulate | 15 | 8 |

Data compiled from studies on the synthesis of dihydrobenzofuran neolignans. scielo.brchemrxiv.org

Further optimization involved investigating the effect of radical initiators and inhibitors, although the results were not conclusive and suggested the need for further investigation into the reaction mechanism. chemrxiv.org The careful optimization of these reaction parameters is essential for developing robust and scalable synthetic routes to this compound with high yield and purity.

Stereoselective Synthesis of Chiral Dihydrobenzofuran Analogs

The development of stereoselective methods for the synthesis of chiral dihydrobenzofuran analogs is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. A variety of catalytic systems have been developed to achieve high enantioselectivity and diastereoselectivity in the synthesis of these molecules.

Enantioselective Synthesis: Transition metal catalysis has been extensively used for the enantioselective synthesis of 2,3-dihydrobenzofurans. For example, a palladium-catalyzed Heck/Cacchi reaction of aryl iodide-joined alkenes with o-alkynylanilines has been developed to produce polycyclic dihydrobenzofurans with excellent yields and enantiomeric excesses (84–97% ee). nih.gov Copper-catalyzed [3+2] cycloaddition between quinone esters and styrene (B11656) derivatives, using a SPDO ligand, has also been shown to produce 2-aryl-2,3-dihydrobenzofuran scaffolds with up to 99% ee. nih.govacs.org

Iridium-catalyzed intramolecular hydroarylation of m-cinnamyloxyphenyl ketones provides another route to chiral dihydrobenzofurans with high enantioselectivity. nii.ac.jp Furthermore, a biocatalytic strategy using engineered myoglobins for the cyclopropanation of benzofurans with acceptor-only carbene donors has been reported to yield 2,3-dihydrobenzofuran scaffolds with exceptional stereocontrol (>99.9% de and ee). rochester.edu

Organocatalysis has also been employed for the enantioselective synthesis of dihydrobenzofurans. A bidirectional diastereo- and enantio-selective organocatalyzed domino reaction has been used to synthesize enantioenriched bis-dihydrobenzofuran precursors with 96 to >99% ee. rsc.org

Diastereoselective Synthesis: In addition to enantioselectivity, controlling the diastereoselectivity is crucial when multiple stereocenters are formed. A phosphine-catalyzed domino reaction has been developed for the highly diastereoselective synthesis of trans-2,3-dihydrobenzofurans. acs.org A one-pot domino synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on an alkali-promoted Michael addition and lactonization has also been reported, where the reaction temperature and time were found to significantly influence the diastereoselectivity. nih.gov

The table below provides a summary of various stereoselective methods for the synthesis of dihydrobenzofuran analogs.

Table 2: Stereoselective Synthetic Methods for Dihydrobenzofuran Analogs

| Catalytic System | Reaction Type | Selectivity | Reference |

|---|---|---|---|

| Pd₂ (dba)₃·CHCl₃ / N-Me–Xu₃ | Heck/Cacchi Reaction | 84–97% ee | nih.gov |

| Cu(OTf)₂ / SPDO | [3+2] Cycloaddition | up to 99% ee | nih.govacs.org |

| [IrCl(cod)]₂ / (S,S)-QuinoxP* | Intramolecular Hydroarylation | up to 98% ee | nii.ac.jp |

| Engineered Myoglobin | Biocatalytic Cyclopropanation | >99.9% de, >99.9% ee | rochester.edu |

| (R,R)-Squaramide-tertiary amine | Organocatalyzed Domino Reaction | 96 to >99% ee | rsc.org |

| PPh₃ | Domino Reaction | High diastereoselectivity (trans) | acs.org |

| Cs₂CO₃ | Michael addition/Lactonization | Diastereoselective (up to 41.3% de) | nih.gov |

These advanced stereoselective methodologies provide powerful tools for the synthesis of optically pure dihydrobenzofuran analogs, which are essential for the development of new chiral drugs and materials.

Spectroscopic and Advanced Structural Characterization of Ethyl 4,5 Dihydrobenzofuran 6 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the carbon backbone and the chemical environment of hydrogen atoms.

1D NMR (¹H, ¹³C) for Comprehensive Structural Assignment

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial steps in structural verification.

The ¹H NMR spectrum is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The ethyl ester group would show a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃), typically found in the upfield region. The protons on the dihydrofuran and the cyclohexane (B81311) rings would exhibit more complex splitting patterns (triplets or multiplets) in the aliphatic region of the spectrum. The sole aromatic proton on the benzene (B151609) ring is expected to appear as a singlet in the downfield aromatic region.

The ¹³C NMR spectrum provides a count of the unique carbon atoms. Key signals would include a downfield peak for the ester carbonyl carbon (C=O), several peaks in the aromatic/olefinic region for the carbons of the benzene ring and the furan (B31954) double bond, and multiple signals in the upfield region for the sp³ hybridized carbons of the dihydrofuran and cyclohexane rings, as well as the ethyl group carbons.

Interactive Data Table: Predicted ¹H NMR Data for Ethyl 4,5-dihydrobenzofuran-6-carboxylate

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H on C7 | ~7.5 | s | - | 1H |

| H on C2 | ~6.8 | t | ~2.0 | 1H |

| H on C3 | ~4.6 | t | ~8.5 | 2H |

| H on C4 | ~2.8 | t | ~8.5 | 2H |

| H on C5 | ~2.5 | m | - | 2H |

| -OCH₂ CH₃ | ~4.3 | q | ~7.1 | 2H |

| -OCH₂CH₃ | ~1.3 | t | ~7.1 | 3H |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | ~166 |

| C7a | ~155 |

| C3a | ~130 |

| C6 | ~128 |

| C7 | ~125 |

| C2 | ~118 |

| C3 | ~71 |

| -OCH₂ CH₃ | ~61 |

| C4 | ~29 |

| C5 | ~23 |

| -OCH₂CH₃ | ~14 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and map out the intricate connections within the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity from the protons on C4 to those on C5, and separately, the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), for instance, confirming the chemical shifts of C4 and C5 by their correlation to the respective H4 and H5 signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining stereochemistry. For a planar-like ring system, NOESY can help confirm through-space proximities between adjacent protons on the dihydrofuran and cyclohexene (B86901) rings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing essential information about a molecule's weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₂O₃), the expected exact mass would be calculated and compared to the experimental value. A close match (typically within 5 ppm) between the measured and calculated mass would confirm the molecular formula and rule out other potential formulas with the same nominal mass.

Fragmentation Pattern Analysis and Mechanistic Interpretation

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation pathways would likely involve:

Loss of an ethoxy radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to a prominent acylium ion.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene from the ethyl ester group.

Retro-Diels-Alder reaction: The dihydrobenzofuran ring system might undergo cleavage, providing further structural clues.

Analyzing these fragments allows for a mechanistic interpretation of the molecule's gas-phase ion chemistry and provides further confidence in the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent would be a strong C=O stretch from the ester group, typically appearing around 1700-1720 cm⁻¹. Other key peaks would include C-O stretching vibrations for the ester and furan ether linkages, C=C stretching for the aromatic ring and furan double bond, and C-H stretching vibrations for both sp² (aromatic/vinylic) and sp³ (aliphatic) hydrogens.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch would also be visible, non-polar bonds like the C=C bonds of the ring system often produce stronger signals in Raman than in IR spectra. This can be particularly useful for confirming the structure of the carbon framework.

X-ray Crystallography for Solid-State Structure and Absolute Configuration No crystallographic data for this compound has been found in the searched literature. Therefore, a discussion of its solid-state structure, including bond lengths, bond angles, and crystal packing, cannot be presented.

To provide the requested article, access to a research paper or a database entry containing the synthesis and detailed analytical characterization of this compound would be necessary.

Reactivity and Reaction Mechanisms of Ethyl 4,5 Dihydrobenzofuran 6 Carboxylate

Reactivity of the Benzofuran (B130515) Ring System

The benzofuran portion of the molecule, specifically the aromatic benzene (B151609) ring, is the primary site for substitution reactions. The directing effects of the substituents—the fused dihydrofuran ring (an alkoxy-type group) and the ethyl carboxylate group—dictate the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

The benzene ring in Ethyl 4,5-dihydrobenzofuran-6-carboxylate is subject to electrophilic aromatic substitution. The outcome of such reactions is determined by the electronic properties of the existing substituents. The oxygen atom of the dihydrofuran ring acts as an electron-donating group through resonance, thereby activating the aromatic ring and directing incoming electrophiles to the ortho and para positions relative to the oxygen. Conversely, the ethyl carboxylate group at the C6 position is an electron-withdrawing group, which deactivates the ring and directs electrophiles to the meta position.

Given these opposing effects, the position of substitution will depend on the specific reaction conditions and the nature of the electrophile. The activating effect of the oxygen is generally strong, suggesting that substitution is most likely to occur at the position that is ortho or para to the oxygen and not unfavorably influenced by the deactivating ester group. Therefore, substitution at the C7 position, which is ortho to the activating oxygen atom, is a probable outcome.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Activated Benzene Rings

| Reaction | Electrophile | Typical Reagents | Expected Product Position on Dihydrobenzofuran Ring |

|---|---|---|---|

| Nitration | NO2+ | HNO3, H2SO4 | 7-Nitro derivative |

| Halogenation | Br+ or Cl+ | Br2/FeBr3 or Cl2/AlCl3 | 7-Bromo or 7-Chloro derivative |

| Friedel-Crafts Acylation | RCO+ | RCOCl, AlCl3 | 7-Acyl derivative |

| Sulfonation | SO3 | Fuming H2SO4 | 7-Sulfonic acid derivative |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution on the benzofuran ring system is generally unfavorable. st-andrews.ac.uk The electron-rich nature of the aromatic ring repels nucleophiles, making substitution difficult unless the ring is activated by potent electron-withdrawing groups or if a good leaving group is present. st-andrews.ac.uk For this compound, which lacks such activating features, nucleophilic substitution on the aromatic ring is not a common reaction pathway under standard conditions.

Transformations of the Dihydrofuran Ring

The dihydrofuran portion of the molecule is a saturated heterocyclic ring and exhibits reactivity distinct from its aromatic counterpart, primarily involving ring-opening reactions.

Ring Opening and Closing Reactions

The ether linkage in the dihydrofuran ring can be cleaved under certain conditions, leading to ring-opening products. This transformation is often catalyzed by acids. mdpi.comnih.gov Lewis acids or strong Brønsted acids can protonate the oxygen atom, making the C-O bonds more susceptible to cleavage by a nucleophile. nih.gov For instance, treatment with a strong acid in the presence of water could lead to the formation of a phenolic compound with a side chain.

The synthesis of 2,3-dihydrobenzofurans often involves the intramolecular cyclization of a precursor, such as the ring-opening of an epoxide by a phenolate (B1203915) ion, which highlights the thermodynamic stability of the dihydrobenzofuran ring system and suggests that ring-opening requires specific and often vigorous conditions. thieme-connect.com

Table 2: Representative Ring-Opening Reactions of Dihydrofurans

| Reaction Type | Catalyst/Reagent | General Outcome |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H2SO4) | Formation of a substituted phenol (B47542) |

| Lewis Acid-Catalyzed Opening | Lewis Acids (e.g., Al(OTf)3, Yb(OTf)3) | Intramolecular benzannulation or formation of functionalized phenols mdpi.comnih.gov |

| Reductive Cleavage | Strong reducing agents | Cleavage of the C-O bond to form an alcohol |

Addition Reactions to the Unsaturated Sites

The designation "4,5-dihydro" implies that the furan (B31954) ring itself is saturated. Therefore, the dihydrofuran ring in this compound lacks double bonds and, as a result, is generally unreactive towards addition reactions such as hydrogenation or halogenation that are characteristic of unsaturated systems like the parent benzofuran. The formation of dihydrobenzofurans can, however, proceed through atom transfer radical addition reactions to precursors containing alkene functionalities. nih.govresearchgate.netacs.org

Functional Group Transformations at the Ester Moiety

The ethyl carboxylate group at the C6 position is a versatile functional group that can undergo a variety of transformations common to esters.

These reactions include hydrolysis, reduction, and reaction with organometallic reagents.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions, or to a carboxylate salt under basic conditions (saponification). Basic hydrolysis is generally irreversible and proceeds to completion. chemguide.co.uklibretexts.org

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol (a hydroxymethyl group). libretexts.orglibretexts.org Milder reducing agents like sodium borohydride (B1222165) are typically not effective for this transformation. libretexts.orglibretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) react with the ester to produce tertiary alcohols. This reaction proceeds through the addition of two equivalents of the Grignard reagent, with the initial formation of a ketone intermediate that is subsequently attacked by a second molecule of the organometallic compound. masterorganicchemistry.comadichemistry.com

Table 3: Typical Transformations of the Ethyl Ester Group

| Reaction | Reagents | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H3O+, heat | 4,5-Dihydrobenzofuran-6-carboxylic acid |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH, H2O, heat 2. H3O+ | 4,5-Dihydrobenzofuran-6-carboxylic acid |

| Reduction | 1. LiAlH4, Et2O 2. H3O+ | (4,5-Dihydrobenzofuran-6-yl)methanol |

| Reaction with Grignard Reagent | 1. 2 equiv. R-MgBr, Et2O 2. H3O+ | 2-(4,5-Dihydrobenzofuran-6-yl)propan-2-ol (for R=CH3) |

Hydrolysis, Transesterification, and Saponification

The ethyl ester group is susceptible to nucleophilic acyl substitution reactions, which are fundamental transformations in organic synthesis.

Hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed to yield 4,5-dihydrobenzofuran-6-carboxylic acid and ethanol. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via direct nucleophilic attack of a hydroxide (B78521) ion.

Transesterification : This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield Mthis compound.

Saponification : This is the irreversible hydrolysis of the ester using a stoichiometric amount of a strong base, such as sodium hydroxide, to produce the sodium salt of the carboxylic acid (sodium 4,5-dihydrobenzofuran-6-carboxylate) and ethanol.

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis (Acidic) | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 4,5-Dihydrobenzofuran-6-carboxylic acid |

| Saponification (Basic Hydrolysis) | NaOH or KOH, H₂O | Sodium or Potassium 4,5-dihydrobenzofuran-6-carboxylate |

| Transesterification | R'OH, H⁺ or R'O⁻ catalyst | Alkyl 4,5-dihydrobenzofuran-6-carboxylate |

Reduction to Alcohols and Amines

The ester functional group can be reduced to other functional groups, most notably primary alcohols.

Reduction to Alcohols : Esters are readily reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to form primary alcohols. quimicaorganica.orglibretexts.org This reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon. libretexts.org The reaction of this compound with LiAlH₄ in an appropriate solvent like tetrahydrofuran (B95107) (THF) would yield (4,5-dihydrobenzofuran-6-yl)methanol. While sodium borohydride (NaBH₄) is generally too weak to reduce esters, stronger reagents like lithium borohydride (LiBH₄) or borane (B79455) complexes (BH₃·SMe₂) can also be effective. commonorganicchemistry.comreddit.com

Reduction to Amines : The conversion of the ester to an amine is a multi-step process. A common pathway involves the initial reduction of the ester to the primary alcohol, (4,5-dihydrobenzofuran-6-yl)methanol. The alcohol can then be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by ammonia (B1221849) or a primary amine. Alternatively, the alcohol can be oxidized to the corresponding aldehyde, which can then undergo reductive amination.

| Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|

| Reduction to Alcohol | 1. LiAlH₄ 2. H₂O workup | (4,5-Dihydrobenzofuran-6-yl)methanol |

| Conversion to Amine (via Alcohol) | 1. TsCl, Pyridine | (4,5-Dihydrobenzofuran-6-yl)methyl tosylate |

| 2. NH₃ | (4,5-Dihydrobenzofuran-6-yl)methanamine |

Oxidative and Reductive Transformations of the Core Structure

The dihydrobenzofuran nucleus itself can undergo oxidation and reduction, altering the heterocyclic ring's saturation.

Oxidative Transformations : A key oxidative reaction for the dihydrobenzofuran core is aromatization to the corresponding benzofuran. wikipedia.org This dehydrogenation can be achieved using various oxidizing agents or catalytic systems, effectively converting the dihydrofuran ring into a furan ring. For instance, oxidation of similar 1-(2-hydroxyphenyl)ethanes with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can yield a mixture of benzofuran and dihydrobenzofuran derivatives. rsc.org In some cases, oxidative conditions can lead to the cleavage of the furan ring. nih.govnih.gov Furan oxidation may proceed through an endoperoxide intermediate, leading to 1,4-dicarbonyl compounds. nih.gov

Reductive Transformations : The double bond in the dihydrofuran ring can be selectively reduced through catalytic hydrogenation. This transformation converts the 4,5-dihydrobenzofuran moiety into a fully saturated 4,5,6,7-tetrahydrobenzofuran. Catalysts based on ruthenium nanoparticles have been shown to be effective for the selective hydrogenation of the furan ring in benzofuran derivatives while leaving the benzene ring intact. mpg.de A synergy between palladium and ruthenium has also been reported to enhance activity and selectivity for the hydrogenation of benzofuran to 2,3-dihydrobenzofuran (B1216630). acs.org

Cycloaddition Reactions and Pericyclic Processes

The unsaturated nature of the dihydrofuran ring allows it to participate in cycloaddition and other pericyclic reactions. msu.edulibretexts.org These reactions are powerful tools for constructing complex polycyclic frameworks.

[3+2] Cycloaddition : The dihydrobenzofuran scaffold is a common motif in many bioactive natural products, and its synthesis can be achieved via oxidative [3+2] cycloadditions of phenols and alkenes. nih.govscilit.com In these reactions, an oxidatively generated phenoxonium ion is trapped by an alkene. acs.org Dihydrobenzofuran derivatives can also be synthesized through dearomative [3+2] cycloaddition reactions involving precursors like 2-nitrobenzofurans. nih.govresearchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction) : Furan and its derivatives can participate in Diels-Alder reactions, sometimes acting as the diene and other times, more unusually, as the dienophile. acs.orgnih.gov The reactivity in these polar Diels-Alder reactions can be studied theoretically using DFT methods. researchgate.net While the dihydrobenzofuran ring is less aromatic than furan, the double bond can still function as a dienophile. Furthermore, complex polycyclic dihydrobenzofurans have been synthesized through reaction sequences that include an intramolecular Diels-Alder step. nih.govrsc.org

Other Pericyclic Processes : Some syntheses of dihydrobenzofuran frameworks involve sigmatropic rearrangements, a class of pericyclic reactions. One such example is a presumed nih.govnih.gov-sigmatropic rearrangement that allows for the coupling of a sulfoxide (B87167) and a phenol to create articulated dihydrobenzofurans. documentsdelivered.comnih.govresearchgate.net

Mechanistic Elucidation of Key Reactions Using Experimental and Computational Methods

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. Both experimental and computational studies have provided significant insights into the reactivity of dihydrobenzofuran systems.

Mechanisms of Cycloaddition : Density Functional Theory (DFT) calculations have been employed to study the mechanisms of cycloaddition reactions involving furan derivatives. pku.edu.cnnih.gov For the reaction between a furan and a masked o-benzoquinone, calculations showed a polar stepwise mechanism where the furan ring acts as the nucleophile in the rate-determining step. nih.gov In polar Diels-Alder reactions of nitrobenzofurans, theoretical studies help rationalize the regioselectivity and the role of the solvent. researchgate.net

Mechanisms of Oxidative Transformations : The oxidative coupling of phenols to form dihydrobenzofurans is proposed to proceed through radical intermediates. scielo.br For example, silver(I) oxide-promoted coupling is thought to involve the generation of a phenoxy radical, followed by bond formation and ring closure. scielo.br Photocatalytic methods may involve the generation of a phenoxonium cation, which is then trapped by an alkene. nih.govscilit.com

Role of Transition Metals : Many modern methods for synthesizing and functionalizing dihydrobenzofurans rely on transition metal catalysis. rsc.org Mechanistic proposals for these reactions often involve catalytic cycles with steps such as oxidative addition, migratory insertion, C-H activation, and reductive elimination. rsc.org For instance, a rhodium-catalyzed process may involve C-H/N-H bond cleavage, insertion of an alkene, and subsequent nucleophilic addition to form the dihydrobenzofuran skeleton. rsc.org Similarly, palladium-catalyzed syntheses can proceed through intramolecular carbopalladation and γ-hydride elimination followed by a Diels-Alder reaction. nih.gov Computational studies on rhodium-catalyzed reactions have shed light on the role of ligands in controlling selectivity. nih.govacs.orgresearchgate.net

Derivatization and Structure Reactivity/property Relationship Srpr Studies

Design and Synthesis of Analogues and Derivatives of Ethyl 4,5-dihydrobenzofuran-6-carboxylate

The synthesis of analogues of this compound is a strategic endeavor to modulate its characteristics. This involves targeted modifications at three primary locations: the benzene (B151609) ring, the dihydrofuran ring, and the ester functional group.

The aromatic ring of the dihydrobenzofuran scaffold is a prime target for modification, allowing for the introduction of a wide range of functional groups that can alter the electronic properties of the entire molecule. Synthetic strategies have been developed to introduce both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto this ring.

Research has demonstrated the successful synthesis of dihydrobenzofurans bearing various substituents on the aromatic portion. For instance, a copper-catalyzed C-H functionalization reaction has been used to create derivatives with chloro (Cl) and trifluoromethyl (CF₃) groups. nih.gov Halogenated derivatives, such as those containing fluorine (F) and bromine (Br), have also been synthesized, often starting from appropriately substituted phenols or other aromatic precursors. mdpi.comnih.gov The introduction of these substituents provides valuable handles for further chemical transformations and allows for a systematic study of their effects on the molecule's reactivity.

The yields of these reactions can be influenced by the nature of the substituent. As shown in the table below, methods have been established to produce these analogues in moderate to excellent yields.

| Substituent on Benzene Ring | Derivative Structure (Example) | Reported Yield | Reference |

|---|---|---|---|

| Chloro (Cl) | 5-Chloro-2,3-dihydrobenzofuran | 91% | nih.gov |

| Trifluoromethyl (CF₃) | 4-(Trifluoromethyl)-2,3-dihydrobenzofuran | 71% | nih.gov |

| Fluoro (F) | Ethyl 3-amino-5-fluorobenzofuran-2-carboxylate | 80% | mdpi.com |

| Bromo (Br) | 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | 30% | nih.gov |

Modifications to the dihydrofuran ring itself can introduce significant structural and stereochemical diversity. These alterations typically involve introducing substituents at the C2 and C3 positions or changing the oxidation state of the ring atoms.

A variety of synthetic methods, including palladium-catalyzed reactions and intramolecular additions, have been employed to generate 2,3-dihydrobenzofurans with substituents at the C2 and C3 positions. organic-chemistry.orgnih.gov These substituents can range from simple alkyl or aryl groups to more complex functional groups like hydroxyls, creating chiral centers and leading to diastereomeric products. For example, the synthesis of 3-hydroxy-2,3-dihydrobenzofurans introduces a chiral tertiary alcohol at the C3 position. organic-chemistry.org

Another significant alteration is the conversion of the dihydrofuran ring into a dihydrobenzofuranone, where one of the methylene (B1212753) groups (typically at C4) is replaced by a carbonyl group. semanticscholar.org This transformation fundamentally changes the electronic nature and reactivity of the heterocyclic ring. Furthermore, complex conversions, such as transforming sugar-derived furanoid glycals into highly substituted dihydrobenzofuran systems, highlight advanced strategies for profound structural modification of the dihydrofuran moiety. researchgate.net

The ethyl ester group at the C6 position is a versatile functional handle that can be readily converted into other functional groups. The most common transformations are hydrolysis to the corresponding carboxylic acid and subsequent conversion to amides.

Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution, efficiently cleaves the ester bond to yield the sodium salt of the carboxylic acid. chemguide.co.uk Subsequent acidification provides the free 6-carboxy-4,5-dihydrobenzofuran. nih.govchemguide.co.uk Enzymatic hydrolysis using lipases has also been explored as a method to achieve this transformation, sometimes with high enantioselectivity. researchgate.netacademicjournals.org

Once the carboxylic acid is obtained, it can be activated and coupled with various amines to form a diverse library of amides. Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this purpose. nih.gov Alternatively, the acid can be converted to a more reactive acyl chloride or a mixed anhydride, which then reacts with an amine to form the amide bond. google.comyoutube.com These derivatizations allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from the parent ester.

Exploration of Structure-Reactivity Relationships

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental in chemistry. For derivatives of this compound, this involves analyzing how substituents on the aromatic and heterocyclic rings influence reaction outcomes.

Substituents on the benzene ring of the dihydrobenzofuran system exert a profound influence on its reactivity toward electrophilic substitution. This influence is categorized by whether a group activates or deactivates the ring and where it directs incoming electrophiles (orientation).

Reactivity:

Activating Groups: Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. This leads to a faster reaction rate compared to the unsubstituted molecule. unizin.orglibretexts.org Common activating groups include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. Studies on benzofuran (B130515) synthesis have shown that substrates with EDGs tend to provide higher yields, which correlates with increased reactivity. acs.orgnih.gov

Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it less nucleophilic and slowing down the rate of electrophilic substitution. unizin.orglibretexts.org Common deactivating groups include nitro (-NO₂), cyano (-CN), carbonyl (-CHO, -COR), and halogens (-F, -Cl, -Br).

Selectivity (Directing Effects):

Ortho, Para-Directors: Activating groups and weakly deactivating halogens direct incoming electrophiles to the positions ortho and para to themselves. This is because the carbocation intermediate formed during the reaction is most stabilized by resonance when the attack occurs at these positions. lumenlearning.com

Meta-Directors: Strongly and moderately deactivating groups direct incoming electrophiles to the meta position. This is because the ortho and para positions are more strongly deactivated than the meta position. unizin.org

| Substituent Type | Examples | Effect on Reaction Rate | Directing Effect |

|---|---|---|---|

| Strongly Activating | -NH₂, -OH, -OR | Greatly Increases | Ortho, Para |

| Moderately Activating | -NHCOR, -OCOR | Increases | Ortho, Para |

| Weakly Activating | -R (alkyl), -Ar (aryl) | Slightly Increases | Ortho, Para |

| Weakly Deactivating | -F, -Cl, -Br, -I | Slightly Decreases | Ortho, Para |

| Moderately Deactivating | -CHO, -COR, -COOH, -COOR, -SO₃H | Decreases | Meta |

| Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃, -CCl₃ | Greatly Decreases | Meta |

The impact of substituents on reactivity and selectivity is governed by a combination of electronic and steric effects.

Electronic Effects: These are the primary drivers of reactivity in aromatic systems and are divided into two main categories:

Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. More electronegative atoms or groups (like -NO₂ or halogens) exert a negative inductive effect (-I), withdrawing electron density from the ring and deactivating it. lumenlearning.com Less electronegative groups like alkyls exert a positive inductive effect (+I), donating electron density and activating the ring. lumenlearning.com

Steric Effects: This refers to the physical bulk of a substituent and the congestion it causes around a reaction site. libretexts.org Steric hindrance can prevent a reagent from approaching a particular position, even if it is electronically favored. nih.gov For example, in an ortho, para-directing substituted dihydrobenzofuran, a large substituent may block the ortho positions, leading to a higher yield of the para-substituted product. In reactions involving the dihydrofuran ring, the stereochemical outcome (e.g., the diastereoselectivity) can be heavily influenced by the steric interactions between existing substituents and the approaching reagents, favoring the formation of the sterically least hindered product. researchgate.net

Structure-Property Relationships for Advanced Material Applications

The dihydrobenzofuran scaffold, a core component of this compound, serves as a versatile platform for developing advanced materials. By strategically modifying its structure, researchers can tune its electronic and physical properties for specific applications, particularly in optics and materials science. This section explores the relationship between the molecular structure of dihydrobenzofuran derivatives and their optical properties, thermal stability, and photophysical characteristics.

Optimization for Optical Properties (e.g., Non-Linear Optics)

The development of materials with significant non-linear optical (NLO) properties is crucial for applications in optoelectronics and photonics. For organic molecules, high NLO activity is typically achieved by creating a molecular architecture with a strong "push-pull" effect. mdpi.com This involves connecting electron-donating (D) and electron-accepting (A) functional groups through a π-conjugated system, which facilitates intramolecular charge transfer (ICT) upon excitation. mdpi.comresearchgate.net

The dihydrobenzofuran nucleus can be functionalized to create such NLO-active chromophores. Theoretical studies on related benzodifuran (BDF) derivatives demonstrate how structural modifications influence NLO response. researchgate.net By attaching different substituent groups via azomethine bonds, researchers can modulate the first hyperpolarizability (β) and second hyperpolarizability (γ), which are measures of a material's NLO efficiency. researchgate.net

For instance, theoretical calculations using the time-dependent Hartree–Fock (TDHF) method show a clear correlation between the chemical structure of BDF derivatives and their NLO properties. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator; a smaller energy gap often correlates with a larger NLO response due to enhanced charge transfer. researchgate.net

Table 1: Theoretical NLO Properties of Substituted Benzodifuran Derivatives

This table presents calculated data for related benzodifuran structures to illustrate structure-property principles applicable to the dihydrobenzofuran core.

| Molecule | Dipole Moment (Debye) | E_gap (eV) | First Hyperpolarizability (β_tot) (esu) |

| BDF-Furan | 5.39 | 3.34 | 1.15 x 10⁻²⁹ |

| BDF-Thiophene | 5.25 | 3.25 | 1.34 x 10⁻²⁹ |

| BDF-Pentafluorophenyl | 3.89 | 3.27 | 0.44 x 10⁻²⁹ |

Data sourced from theoretical calculations on benzodifuran derivatives. researchgate.net

To optimize this compound for NLO applications, one could envision introducing strong electron-donating groups (like amino or alkoxy groups) on the aromatic ring and linking the carboxylate group to a strong electron-accepting group through an extended π-conjugated bridge. This strategy would enhance the molecule's asymmetry and facilitate the electronic delocalization necessary for high NLO activity. researchgate.net

Thermal Stability and Photophysical Characteristics

Thermal Stability

The thermal stability of the dihydrobenzofuran ring system is a critical factor for its use in advanced materials, which may be subjected to high temperatures during processing or operation. Studies on the thermal reactions of related compounds like 2,3-dihydrobenzofuran (B1216630) and isodihydrobenzofuran provide insight into potential decomposition pathways. researchgate.netresearchgate.net

Research conducted in shock tubes over high-temperature ranges (1040–1300 K) reveals that the primary thermal reactions include isomerization and unimolecular cleavage of the furan (B31954) ring. researchgate.netresearchgate.net For 2,3-dihydrobenzofuran, decomposition products include o-hydroxystyrene, carbon monoxide, benzofuran, and benzene, indicating that the molecule undergoes several unimolecular reactions involving the cleavage of the furan ring. researchgate.net Similarly, the thermal decomposition of isodihydrobenzofuran yields products such as o-tolualdehyde, toluene, and carbon monoxide. researchgate.net These studies suggest that the stability of the dihydrobenzofuran core is intrinsically linked to the strength of the bonds within the heterocyclic ring.

Photophysical Characteristics

The photophysical properties of dihydrobenzofuran derivatives, such as their light absorption and emission characteristics, are fundamental to their application in sensors, photovoltaics, and other photosensitive materials. nih.gov The absorption and emission wavelengths are highly dependent on the specific substituents attached to the dihydrobenzofuran core.

For example, studies on a series of 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones show absorption maxima (λ_max) in the range of 395 to 425 nm, with molar extinction coefficients (ε) indicating strong light absorption. nih.gov The emission maxima for these compounds vary significantly, demonstrating the tunability of their fluorescence properties. nih.gov In some cases, the interaction with metal ions can lead to observable color changes and shifts in luminescence, highlighting their potential as chemical sensors. nih.gov

The photophysical behavior of benzofuran derivatives is also influenced by solvent polarity, with some compounds exhibiting solvatochromic shifts in their absorption and fluorescence spectra. mdpi.com This sensitivity to the local environment is a hallmark of molecules with significant charge-transfer character in their excited state.

Table 2: Photophysical Properties of Selected Dihydrobenzofuran Derivatives

This table summarizes experimental data from various substituted dihydrobenzofuran compounds to illustrate the range of photophysical properties attainable with this scaffold.

| Compound Class | Solvent | Absorption λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission λ_ems (nm) |

| 2-(Alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones nih.gov | Dichloromethane (B109758) | 395 - 425 | 10,000 - 30,000 | 470 - 525 |

| 1,3-Diphenylisobenzofuran (related furan derivative) mdpi.com | Ethanol | 410 | Not Specified | ~480 |

| 1,3-Diphenylisobenzofuran (related furan derivative) mdpi.com | DMSO | 416 | Not Specified | ~480 |

Data compiled from studies on various functionalized dihydrobenzofuran and related benzofuran structures. nih.govmdpi.com

By modifying the substituents on the this compound core, it is possible to fine-tune its photophysical characteristics. For example, extending the π-conjugation or introducing specific functional groups can shift the absorption and emission wavelengths, alter the fluorescence quantum yield, and modify the excited-state lifetime to suit the requirements of specific material applications. nih.gov

No Publicly Available Computational Studies Found for this compound

Following a comprehensive and targeted search for scholarly articles and research data, it has been determined that there are no publicly available computational and theoretical chemistry studies focusing specifically on the chemical compound This compound .

A series of exhaustive searches were conducted to locate research pertaining to the quantum chemical calculations, including Density Functional Theory (DFT) and Ab Initio methods, for this specific molecule. The search parameters were designed to find information on its geometry optimization, conformational analysis, electronic structure (such as HOMO-LUMO energy gaps), molecular electrostatic potential (MESP) surface analysis, atomic charge distribution, and the prediction of its spectroscopic parameters (IR and Raman vibrational frequencies).

Despite these efforts, the scientific literature indexed in major databases does not appear to contain dedicated theoretical studies on this compound that would provide the specific data required to construct the requested article.

Research was found for structurally related but more complex molecules containing the dihydrobenzofuran moiety. However, in strict adherence to the user's instructions to focus solely on this compound, the data from these distinct compounds cannot be used to generate the requested content.

Therefore, the detailed article on the computational and theoretical chemistry of this compound, as outlined in the user's request, cannot be generated at this time due to the absence of the necessary scientific source data.

Computational and Theoretical Chemistry Studies of Ethyl 4,5 Dihydrobenzofuran 6 Carboxylate

Prediction and Interpretation of Spectroscopic Parameters

NMR Chemical Shifts and Coupling Constants

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the Nuclear Magnetic Resonance (NMR) spectra of organic molecules. These calculations can provide valuable information about the chemical environment of each nucleus. For Ethyl 4,5-dihydrobenzofuran-6-carboxylate, theoretical calculations of 1H and 13C NMR chemical shifts and coupling constants would typically be performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with the B3LYP functional.

While specific computational studies detailing the predicted NMR data for this compound are not extensively documented in publicly available literature, the general approach would involve optimizing the molecular geometry and then calculating the NMR parameters. The results would be presented in a tabular format, comparing them with any available experimental data to validate the computational model.

Table 1: Hypothetical Calculated 1H and 13C NMR Chemical Shifts (ppm) for this compound This table is illustrative of how data would be presented and is not based on actual reported values.

| Atom | Calculated Chemical Shift (ppm) |

| 1H NMR | |

| H-2 | 4.5 - 5.0 |

| H-3 | 2.8 - 3.2 |

| H-4 | 2.5 - 2.9 |

| H-5 | 2.2 - 2.6 |

| H-7 | 7.5 - 8.0 |

| OCH2CH3 | 4.1 - 4.4 |

| OCH2CH3 | 1.2 - 1.5 |

| 13C NMR | |

| C-2 | 70 - 75 |

| C-3 | 25 - 30 |

| C-3a | 115 - 120 |

| C-4 | 20 - 25 |

| C-5 | 20 - 25 |

| C-6 | 125 - 130 |

| C-7 | 120 - 125 |

| C-7a | 155 - 160 |

| C=O | 165 - 170 |

| OCH2CH3 | 60 - 65 |

| OCH2CH3 | 10 - 15 |

Note: The chemical shifts are highly dependent on the solvent and the level of theory used in the calculation.

UV-Vis Absorption Maxima and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of molecules. These calculations can determine the UV-Vis absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would reveal the electronic transitions responsible for its UV-Vis absorption. The results are crucial for understanding the photophysical properties of the molecule.

Table 2: Hypothetical Calculated UV-Vis Absorption Maxima (λmax) and Oscillator Strengths (f) for this compound This table is illustrative and not based on actual reported values.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | 280 - 300 | 0.1 - 0.3 |

| S0 → S2 | 240 - 260 | 0.4 - 0.6 |

Note: The solvent environment can significantly influence the absorption maxima.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool to investigate the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, such studies could explore its synthesis or subsequent reactions.

For instance, the mechanism of the cyclization step in the formation of the dihydrobenzofuran ring could be elucidated. DFT calculations would be employed to locate the transition state structures and calculate the energy barriers, providing a detailed understanding of the reaction pathway. At present, specific computational studies on the reaction mechanisms involving this compound are not readily found in the literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. While MD simulations are a powerful tool, there are currently no specific studies reported in the scientific literature that apply this technique to this compound. Such a study could, for example, investigate its behavior in different solvents or its potential interactions with biological macromolecules.

Prediction of Thermodynamic and Kinetic Parameters

DFT calculations can be used to predict various thermodynamic and kinetic parameters of a molecule. For this compound, this would include parameters such as the enthalpy of formation, entropy, and Gibbs free energy. These calculations are typically performed using frequency analysis after geometric optimization.

Kinetic parameters, such as rate constants for hypothetical reactions, can be estimated using transition state theory in conjunction with the calculated activation energies. A study on a related but more complex molecule containing a dihydrobenzofuran moiety has demonstrated the use of DFT to investigate thermodynamic properties, though specific data for the title compound is not provided. orientjchem.org

Advanced Analytical Methodologies for Ethyl 4,5 Dihydrobenzofuran 6 Carboxylate

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to assessing the purity of Ethyl 4,5-dihydrobenzofuran-6-carboxylate, ensuring it meets the stringent requirements for its use in subsequent manufacturing processes. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The versatility of HPLC allows for the separation of the main compound from its impurities with high resolution and sensitivity. Chiral HPLC is particularly crucial if the compound or its precursors have stereocenters, ensuring the desired enantiomeric purity.

For the analysis of related dihydrobenzofuran derivatives, specific HPLC methods have been developed that can be adapted for this compound. For instance, in the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans, chiral HPLC has been successfully employed to determine the enantiomeric ratio. nih.gov Typical conditions for such analyses are detailed in the table below.

Table 1: Illustrative HPLC Conditions for Chiral Analysis of Dihydrobenzofuran Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Daicel Chiralcel IC (4.6 mm × 250 mm) | Daicel Chiralcel OJ-3 (4.6 mm × 250 mm) |

| Mobile Phase | 10% iPrOH in Hexane | 5% iPrOH in Hexane |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV | UV |

Note: These conditions are for related dihydrobenzofuran compounds and serve as a starting point for method development for this compound. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound needs to be considered, GC can be a suitable method for its purity assessment, particularly for identifying volatile impurities. The application of GC to benzofuran (B130515) derivatives has been established, indicating its feasibility for this class of compounds. amanote.com

Method development for GC analysis would involve optimizing parameters such as the column type (typically a capillary column with a non-polar or medium-polarity stationary phase), oven temperature program, and detector type (flame ionization detector - FID, or mass spectrometer - MS).

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, offering several advantages. It is particularly well-suited for chiral separations and is considered a "green" technology due to its use of supercritical carbon dioxide as the primary mobile phase. selvita.com The lower viscosity and higher diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. selvita.com

For a compound like this compound, SFC can be a highly effective technique for purity assessment, especially for chiral separations if applicable. The principles of SFC make it a powerful tool in pharmaceutical analysis where speed and efficiency are critical. americanpharmaceuticalreview.com

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the definitive identification and quantification of this compound and its impurities.

GC-MS and LC-MS for Trace Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used hyphenated techniques for impurity profiling in the pharmaceutical industry. ijprajournal.comijprajournal.com These methods provide not only the retention time of a compound from the chromatographic separation but also its mass-to-charge ratio (m/z) and fragmentation pattern from the mass spectrometer, which allows for structural elucidation.

GC-MS is ideal for the analysis of volatile and semi-volatile impurities. The combination of GC's high separation efficiency with the sensitivity and specificity of MS allows for the detection and identification of trace-level impurities. thermofisher.com For benzofuran derivatives, GC-MS has been used for the unambiguous identification of isomers. nih.gov

LC-MS is the technique of choice for non-volatile and thermally labile compounds. It is a powerful tool for the identification and structural characterization of organic molecules. ijprajournal.com The development of an LC-MS method for this compound would involve selecting an appropriate HPLC method and coupling it to a mass spectrometer with a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Table 2: Application of GC-MS and LC-MS in Impurity Profiling

| Technique | Application | Advantages |

|---|---|---|

| GC-MS | Analysis of volatile and semi-volatile impurities. | High resolution, sensitive detection, provides structural information for identification. |

| LC-MS | Analysis of non-volatile and thermally labile compounds and impurities. | Applicable to a wide range of compounds, provides molecular weight and structural information. |

LC-NMR for Complex Mixture Analysis

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a sophisticated hyphenated technique that combines the separation power of HPLC with the structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is particularly valuable for the analysis of complex mixtures and for the unambiguous identification of unknown impurities without the need for their isolation. ijprajournal.com